molecular formula C17H34N2O2 B13180898 tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate CAS No. 1306605-01-5

tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate

Cat. No.: B13180898
CAS No.: 1306605-01-5
M. Wt: 298.5 g/mol
InChI Key: TYUNMNHXFHRCAL-UHFFFAOYSA-N
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Description

tert-Butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a dimethylpentyl chain. This compound is often used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step organic syntheses.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it suitable for use in various biochemical assays.

Medicine

In medicine, this compound is investigated for its potential as a drug intermediate. It can be used to synthesize pharmacologically active compounds with potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the synthesis of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and dimethylpentyl chain contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

    tert-Butyl N-(4,4-diethoxybutyl)carbamate: A derivative with different alkyl substituents.

    tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: A compound with a similar piperidine structure but different functional groups.

Uniqueness

tert-Butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications, from organic synthesis to biochemical research, sets it apart from other carbamates.

Properties

CAS No.

1306605-01-5

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

tert-butyl N-(4,4-dimethyl-2-piperidin-4-ylpentyl)carbamate

InChI

InChI=1S/C17H34N2O2/c1-16(2,3)11-14(13-7-9-18-10-8-13)12-19-15(20)21-17(4,5)6/h13-14,18H,7-12H2,1-6H3,(H,19,20)

InChI Key

TYUNMNHXFHRCAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1

Origin of Product

United States

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